molecular formula C23H30N2O3 B2833511 2,3-dimethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide CAS No. 955527-59-0

2,3-dimethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Cat. No.: B2833511
CAS No.: 955527-59-0
M. Wt: 382.504
InChI Key: SQIVOEQUTMDJDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dimethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a synthetic small molecule research compound designed for investigating novel therapeutic pathways in oncology, particularly in tubulin polymerization inhibition. This benzamide derivative incorporates a 1-propyl-1,2,3,4-tetrahydroquinoline scaffold, a structural motif demonstrated in scientific literature to possess significant potential as a tubulin polymerization inhibitor targeting the colchicine binding site . The molecular structure combines a 2,3-dimethoxybenzamide group connected via an ethyl linker to a 1-propyl-tetrahydroquinoline system, creating a conformationally constrained architecture that may enhance binding affinity to biological targets. Researchers can utilize this compound to explore structure-activity relationships in medicinal chemistry, particularly investigating how N-aryl substitutions on the tetrahydroquinoline core influence cytotoxic activity against human tumor cell lines . The propyl group at the 1-position of the tetrahydroquinoline ring and the 2,3-dimethoxybenzamide moiety represent strategic modifications that may optimize interactions with the colchicine binding site on tubulin, potentially leading to enhanced antiproliferative effects comparable to established compounds like combretastatin A-4 . This compound is provided as a high-purity solid for research applications exclusively and should be stored under inert atmosphere at -20°C. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2,3-dimethoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3/c1-4-14-25-15-6-7-18-16-17(10-11-20(18)25)12-13-24-23(26)19-8-5-9-21(27-2)22(19)28-3/h5,8-11,16H,4,6-7,12-15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIVOEQUTMDJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide typically involves multiple steps. One common approach starts with the preparation of the tetrahydroquinoline moiety, which is then coupled with a benzamide derivative. The reaction conditions often involve the use of coupling agents such as N,N,N’,N’-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) in the presence of a base like N-Methylmorpholine (NMM) in a solvent such as dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce nitro groups to amines or other functional group transformations.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the benzamide core or the tetrahydroquinoline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might yield quinoline derivatives, while substitution reactions could introduce various functional groups onto the benzamide core.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an antiviral, anti-inflammatory, or anticancer agent, although specific studies would be needed to confirm these effects.

    Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 2,3-dimethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide exerts its effects is not well understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, through binding to active sites or modulating signaling pathways. Further research would be needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : A simpler benzamide with a 3-methylbenzoyl group and a hydroxyl-containing tertiary alcohol substituent.
  • Synthesis: Prepared via reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol .
  • Functionality : Contains an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization reactions .
  • Key Difference: Lacks the tetrahydroquinoline and methoxy groups present in the target compound, limiting its pharmacological relevance compared to more complex benzamides.

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

  • Structure: Combines a pyridin-amine core with a dihydrobenzodioxin group and a dimethylamino-methylphenyl substituent .
  • Molecular Weight : 391.46 g/mol (vs. undefined for the target compound) .
  • Application : Listed as a research chemical but lacks validation for medical use .
  • Key Difference: The pyridine and benzodioxin moieties diverge structurally from the tetrahydroquinoline and dimethoxybenzamide in the target compound, suggesting distinct target affinities.

General Trends in Benzamide Derivatives

  • Bioactivity : Benzamides often exhibit receptor-binding or enzyme-inhibitory properties due to their amide bond and aromatic systems.
  • Limitations : The absence of specific data on the target compound precludes direct pharmacological comparisons.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
Target Compound* Benzamide + Tetrahydroquinoline 2,3-Dimethoxy, 1-propyl Not available Hypothetical CNS modulation
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-Methyl, N,O-bidentate directing group Not provided Catalysis, synthetic chemistry
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Pyridin-amine + Benzodioxin Dimethylamino-methylphenyl, methoxy 391.46 Research chemical

*Data inferred from structural analogs due to lack of direct evidence.

Research Findings and Limitations

  • Gaps in Evidence: No studies directly address the target compound’s synthesis, stability, or bioactivity.
  • Methodological Constraints : While Bradford assays () are standard for protein quantification, they are irrelevant to structural or functional comparisons of small molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing 2,3-dimethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide, and which analytical techniques are critical for confirming its purity and structural integrity?

  • Synthesis : The compound is synthesized via multi-step reactions, including:

  • N-Alkylation of tetrahydroquinoline derivatives followed by oxidation (e.g., using KMnO₄ or CrO₃) to form the bicyclic core .
  • Amide coupling between the benzamide moiety and the tetrahydroquinoline-ethyl intermediate under mild conditions (e.g., DCC or EDC coupling agents) .
    • Analytical Techniques :
  • NMR Spectroscopy (¹H/¹³C) confirms regioselectivity and functional group integrity .
  • HPLC (>95% purity) and Mass Spectrometry (ESI-MS) validate molecular weight and purity .

Q. What in vitro assays are recommended for initial biological activity screening, particularly for anticancer or antimicrobial potential?

  • Anticancer Screening :

  • Cell viability assays (MTT or CellTiter-Glo®) using cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations .
  • Enzyme inhibition assays (e.g., kinase or topoisomerase targets) to identify mechanistic pathways .
    • Antimicrobial Screening :
  • MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Q. How is the compound’s stability assessed under varying pH and temperature conditions, and what degradation products are commonly observed?

  • Stability Studies :

  • Forced degradation in acidic/basic buffers (pH 1–13) and thermal stress (40–80°C) monitored via HPLC .
  • LC-MS identifies degradation products (e.g., demethylated analogs or hydrolyzed amides) .

Advanced Research Questions

Q. What strategies are employed to elucidate the mechanism of action when initial target identification proves inconclusive?

  • Target Deconvolution :

  • Surface Plasmon Resonance (SPR) screens protein-ligand interactions .
  • X-ray crystallography or cryo-EM resolves binding modes with putative targets (e.g., receptors or enzymes) .
  • CRISPR-Cas9 knockout libraries validate target dependency in cellular models .

Q. How can researchers optimize reaction conditions to improve synthetic yield while minimizing byproduct formation in multi-step syntheses?

  • Process Optimization :

  • Design of Experiments (DoE) evaluates temperature, solvent, and catalyst effects (e.g., Pd/C vs. PtO₂ in hydrogenation) .
  • Flow chemistry enhances reproducibility and scalability for oxidation/alkylation steps .
  • Byproduct mitigation via scavenger resins (e.g., for unreacted amines) .

Q. What experimental approaches resolve contradictions between in vitro potency and in vivo efficacy observed in preclinical studies?

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Bridging :

  • Microsomal stability assays assess metabolic liability (e.g., CYP450-mediated oxidation) .
  • Plasma protein binding (equilibrium dialysis) evaluates free drug availability .
  • Tissue distribution studies (radiolabeled compound or LC-MS/MS) identify accumulation in target organs .

Q. How does structure-activity relationship (SAR) modeling guide the rational design of derivatives with enhanced selectivity for specific biological targets?

  • SAR Strategies :

  • Functional group substitution (e.g., methoxy → ethoxy or halogenation) to modulate lipophilicity and target engagement .
  • Molecular docking (AutoDock Vina) predicts binding affinities to homologs (e.g., dopamine D₂ vs. D₃ receptors) .
  • QSAR models prioritize derivatives with optimal logP and polar surface area for blood-brain barrier penetration .

Q. What advanced analytical methodologies are required to characterize low-abundance metabolites formed during pharmacokinetic studies?

  • Metabolite Identification :

  • LC-HRMS (High-Resolution Mass Spectrometry) with data-dependent MS/MS fragmentation .
  • Stable isotope labeling (¹³C/¹⁵N) tracks metabolic pathways in in vivo samples .
  • NMR-based metabolomics correlates metabolite structures with enzymatic transformations .

Notes

  • Methodological Focus : Answers emphasize experimental workflows over definitions, aligning with academic research rigor.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.